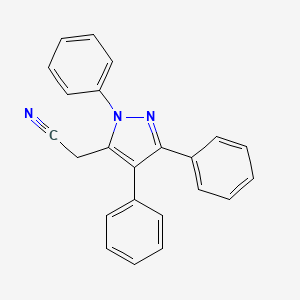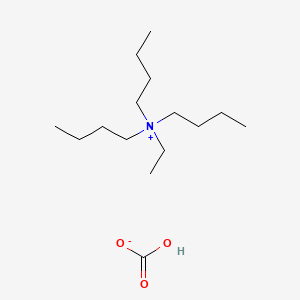
Tributylethylammonium hydrogen carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributylethylammonium hydrogen carbonate is a quaternary ammonium salt with the molecular formula C15H33NO3. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributylethylammonium hydrogen carbonate can be synthesized by reacting tributylamine with ethyl bromide in the presence of a base, followed by carbonation with carbon dioxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where tributylamine and ethyl bromide are mixed with a base catalyst. The mixture is then subjected to carbonation using carbon dioxide under high pressure. This method ensures efficient production with minimal waste .
Análisis De Reacciones Químicas
Types of Reactions
Tributylethylammonium hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and hydroxides are commonly used.
Major Products Formed
Oxidation: Produces oxides and other oxidized derivatives.
Reduction: Produces simpler amines and hydrocarbons.
Substitution: Produces substituted ammonium salts.
Aplicaciones Científicas De Investigación
Tributylethylammonium hydrogen carbonate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a buffer in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of tributylethylammonium hydrogen carbonate involves its ability to act as a buffer and stabilize pH levels in various systems. It interacts with molecular targets such as enzymes and proteins, modulating their activity and stability. The compound’s unique structure allows it to participate in various biochemical pathways, enhancing its effectiveness in different applications .
Comparación Con Compuestos Similares
Similar Compounds
- Triethylammonium bicarbonate
- Tetrabutylammonium hydrogen carbonate
- Trimethylammonium hydrogen carbonate
Uniqueness
Tributylethylammonium hydrogen carbonate stands out due to its specific combination of butyl and ethyl groups, which confer unique solubility and reactivity properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
94277-46-0 |
|---|---|
Fórmula molecular |
C15H33NO3 |
Peso molecular |
275.43 g/mol |
Nombre IUPAC |
hydrogen carbonate;tributyl(ethyl)azanium |
InChI |
InChI=1S/C14H32N.CH2O3/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;2-1(3)4/h5-14H2,1-4H3;(H2,2,3,4)/q+1;/p-1 |
Clave InChI |
VFJJWBQTWHPOHT-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](CC)(CCCC)CCCC.C(=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


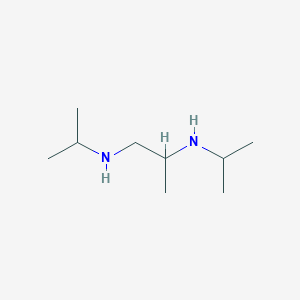
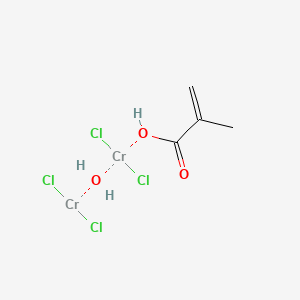
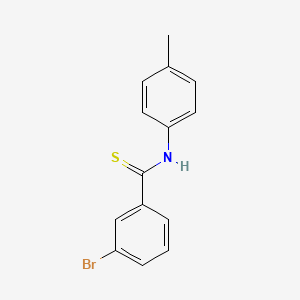
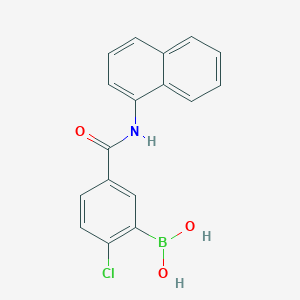
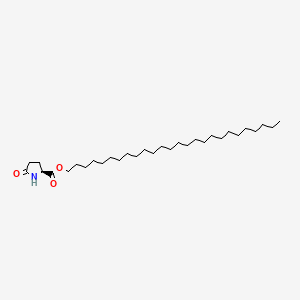
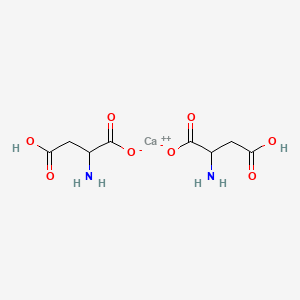
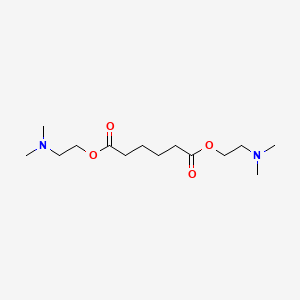

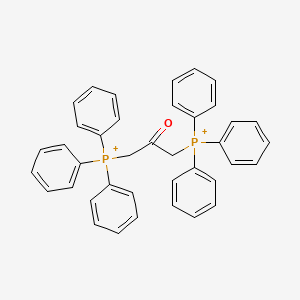
![4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B12649151.png)



